molecular formula C19H27NO4 B2899581 Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate CAS No. 1027710-05-9

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate

Cat. No.: B2899581
CAS No.: 1027710-05-9
M. Wt: 333.428
InChI Key: RUKNPFBJQDRKIS-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate is a complex organic compound with the molecular formula C19H27NO4. This compound is characterized by its intricate structure, which includes a piperidine ring substituted with phenyl, ethyl, and tert-butyl groups. It is a white to yellow solid or colorless to yellow liquid with a molecular weight of 333.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route includes the reaction of phenylacetonitrile with ethyl bromoacetate in the presence of a strong base, followed by reduction and subsequent protection of the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions that ensure high yield and purity. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The major product is often a carboxylic acid derivative.

  • Reduction: The reduction of the compound can yield a variety of reduced forms, depending on the specific conditions used.

  • Substitution: Substitution reactions can lead to the formation of different substituted piperidine derivatives.

Scientific Research Applications

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be utilized in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Cis-1-Tert-Butyl 4-Ethyl 3-Phenylpiperidine-1,4-Dicarboxylate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate: This compound has a similar structure but differs in the protective groups used.

  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a different functional group, leading to different reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl (3R,4S)-3-phenylpiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-5-23-17(21)15-11-12-20(18(22)24-19(2,3)4)13-16(15)14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNPFBJQDRKIS-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1C2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@H]1C2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.